molecular formula C12H16O2 B1316740 2-(Benzyloxy)-1-cyclopropylethanol CAS No. 188896-08-4

2-(Benzyloxy)-1-cyclopropylethanol

Cat. No. B1316740
M. Wt: 192.25 g/mol
InChI Key: BIRUNEPGFYYCNW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-cyclopropylethanol is a chemical compound. However, the specific details about this compound are not readily available in the search results12.



Synthesis Analysis

The synthesis of 2-(Benzyloxy)-1-cyclopropylethanol is not explicitly mentioned in the search results. However, there are related compounds such as optically active ethyl (S)-2-(benzyloxy)propionate which can be prepared from ethyl (S)-lactate34.



Molecular Structure Analysis

The molecular structure analysis of 2-(Benzyloxy)-1-cyclopropylethanol is not directly available. However, related compounds such as benzyloxy-functionalized diiron 1,3-propanedithiolate complexes have been studied567.



Chemical Reactions Analysis

The specific chemical reactions involving 2-(Benzyloxy)-1-cyclopropylethanol are not detailed in the search results. However, benzyloxy-functionalized all-carbonyl complex [(μ-SCH2)2CH(OCH2Ph)]Fe2(CO)6 can be prepared by condensation reaction of 2-benzyloxy-1,3-dibromopropane with the in situ generated (μ-LiS)2Fe2(CO)64.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2-(Benzyloxy)-1-cyclopropylethanol are not available in the search results. However, related compounds such as 2-(Benzyloxy)benzaldehyde have a molecular weight of 212.24 g/mol9.


Scientific Research Applications

Green Synthesis Methods

A study on the KHSO4-catalyzed synthesis of benzylic ethers and bromides, including those similar to 2-(Benzyloxy)-1-cyclopropylethanol, highlights an economical and green method that avoids the use of transition-metal catalysts and solvents. This approach emphasizes chemoselectivity and introduces an environmentally friendly pathway for synthesizing benzyloxy derivatives (Joshi, Suresh, & Adimurthy, 2013).

Benzylation Techniques

The mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt presents a method to convert alcohols into benzyl ethers, showcasing a reagent that could potentially be applied for synthesizing compounds like 2-(Benzyloxy)-1-cyclopropylethanol with good to excellent yield (Poon & Dudley, 2006).

Synthesis of Ring-Fused Compounds

Research focusing on the synthesis of ring-fused 1-benzazepines through a [1,5]-hydride shift/7-endo cyclization sequence explores the transformation of cyclopropane derivatives. This study could provide insights into reactions involving cyclopropane moieties, relevant to compounds like 2-(Benzyloxy)-1-cyclopropylethanol (Suh, Kwon, & Kim, 2017).

Lanthanide Complexes and Photoluminescence

The synthesis and study of lanthanide complexes using benzyloxy benzoates examine the influence of substituents on photoluminescent properties. Such research into the optical properties of lanthanide coordination compounds could be tangentially related to the study of benzyloxy-containing compounds for potential applications in materials science (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Intramolecular Reactions and Polycycle Synthesis

Studies on the intramolecular dehydro Diels-Alder reactions of diarylacetylenes, and their switching between different fluorenones as products, highlight the versatility of intramolecular reactions in synthesizing complex polycyclic structures. This could provide insight into synthetic strategies for compounds with intricate cyclopropane and benzyl ether functionalities (Rodríguez et al., 2004).

Novel Synthetic Methods for Cyclopropane Derivatives

The development of novel synthetic methods for cyclopropane derivatives, including those with benzimidazole functionalities, might offer alternative pathways or precursors for synthesizing 2-(Benzyloxy)-1-cyclopropylethanol and its analogs, showcasing the adaptability of cyclopropane chemistry in organic synthesis (Xiang, 2007).

Future Directions

The future directions for the study or application of 2-(Benzyloxy)-1-cyclopropylethanol are not explicitly mentioned in the search results. However, related compounds such as Ga2O3 are being explored for their potential in power electronics and solar blind UV detectors13.


Please note that the information provided is based on the closest available data and may not directly pertain to 2-(Benzyloxy)-1-cyclopropylethanol. For more accurate and specific information, consulting scientific literature or a chemical database is recommended.


properties

IUPAC Name

1-cyclopropyl-2-phenylmethoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12(11-6-7-11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRUNEPGFYYCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570180
Record name 2-(Benzyloxy)-1-cyclopropylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-cyclopropylethanol

CAS RN

188896-08-4
Record name 2-(Benzyloxy)-1-cyclopropylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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